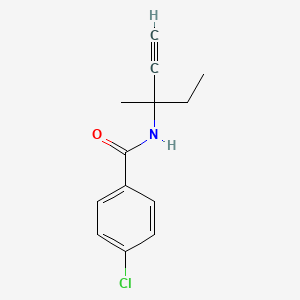
6-chloro-N-(3-methoxyphenyl)-4-phenyl-2-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-chloro-N-(3-methoxyphenyl)-4-phenyl-2-quinazolinamine” is a complex organic molecule that contains several functional groups including a quinazolinamine group, a chloro group, a methoxyphenyl group, and a phenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinazolinamine group would form a heterocyclic ring structure, while the phenyl groups would add aromaticity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a chloro group might increase its reactivity, while the presence of a methoxyphenyl group might influence its solubility .Mechanism of Action
6-chloro-N-(3-methoxyphenyl)-4-phenyl-2-quinazolinamine binds to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and inhibiting cell proliferation. It has been shown to have high selectivity for EGFR, with minimal effects on other kinases.
Biochemical and Physiological Effects
In vitro studies have shown that this compound can inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In vivo studies have also shown that this compound can inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
6-chloro-N-(3-methoxyphenyl)-4-phenyl-2-quinazolinamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for EGFR, which allows for specific targeting of this pathway. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 6-chloro-N-(3-methoxyphenyl)-4-phenyl-2-quinazolinamine. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of interest is the combination of this compound with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its effectiveness. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for cancer treatment.
Synthesis Methods
The synthesis of 6-chloro-N-(3-methoxyphenyl)-4-phenyl-2-quinazolinamine involves the reaction of 6-chloro-4-phenyl-2-quinazolinamine with 3-methoxyaniline in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been well established and has been used in numerous studies.
Scientific Research Applications
6-chloro-N-(3-methoxyphenyl)-4-phenyl-2-quinazolinamine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. Inhibition of EGFR activity can lead to decreased cell proliferation, increased apoptosis, and decreased tumor growth.
properties
IUPAC Name |
6-chloro-N-(3-methoxyphenyl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c1-26-17-9-5-8-16(13-17)23-21-24-19-11-10-15(22)12-18(19)20(25-21)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSAHBOEZZMOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6079939.png)

![methyl 1-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6079948.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide](/img/structure/B6079952.png)
![2-ethoxy-6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6079957.png)
![N-{1-[1-(2,3,6-trifluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B6079963.png)

![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6079972.png)
![3-benzyl-6,6-dimethyl-2-(methylamino)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6079983.png)
![N'-(5-bromo-2-hydroxybenzylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B6079986.png)
![4-[(3-nitrophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-ol](/img/structure/B6080005.png)
![5-[(5-bromo-2-methyl-1H-indol-3-yl)methylene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6080008.png)
![2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine](/img/structure/B6080013.png)